4-(1H-imidazol-1-yl)-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-imidazol-1-yl)-3-methylbenzoic acid is a chemical compound characterized by its imidazole ring fused to a benzene ring, with a methyl group at the 3-position and a carboxylic acid group at the 4-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methylbenzoic acid and 1H-imidazole.
Reaction Conditions: The reaction involves a nucleophilic substitution where the imidazole ring attacks the carboxyl group of 3-methylbenzoic acid. This reaction is often carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce this compound derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of the imidazole ring.
Substitution: Substitution reactions can occur at the imidazole ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation reagents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Various carboxylic acid derivatives.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Halogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1H-imidazol-1-yl)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, while the carboxylic acid group can form hydrogen bonds with biological molecules. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
4-(1H-imidazol-1-yl)-3-methylbenzoic acid is similar to other imidazole-containing compounds, but its unique structural features set it apart. Some similar compounds include:
4-(1H-imidazol-1-yl)aniline
4-(1H-imidazol-1-yl)phenol
4-(imidazol-1-yl)benzoic acid
These compounds share the imidazole ring but differ in their substituents and functional groups, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
1249957-31-0 |
---|---|
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
4-imidazol-1-yl-3-methylbenzoic acid |
InChI |
InChI=1S/C11H10N2O2/c1-8-6-9(11(14)15)2-3-10(8)13-5-4-12-7-13/h2-7H,1H3,(H,14,15) |
InChI-Schlüssel |
WXWHCDWFCZWDBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2C=CN=C2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.